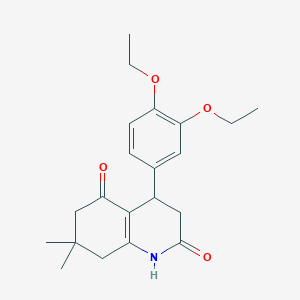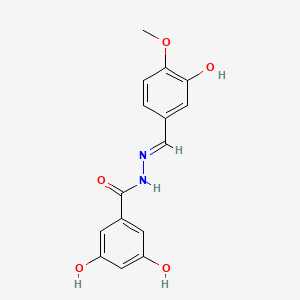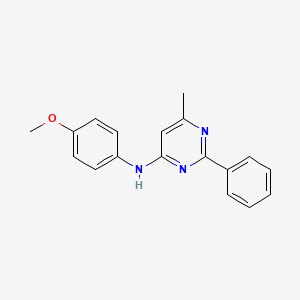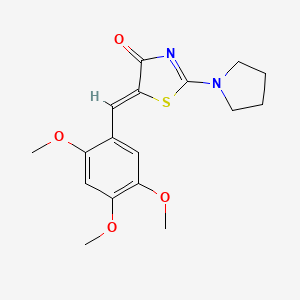
2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves cycloaddition reactions or condensation of appropriate precursors. For instance, the synthesis of complex thiazole compounds can be achieved through intermolecular cycloaddition reactions involving azomethine ylides derived from heterocyclic carbenes, which act as powerful ambident nucleophiles, leading to densely functionalized pyrrole and thiophene derivatives through selective nucleophilic attacks (Ying Cheng, Jiang Peng, Jiaqi Li, 2010).
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be characterized using various spectroscopic methods, including FT-IR, NMR, and X-ray crystallography. For similar compounds, Density Functional Theory (DFT) calculations, alongside experimental data, provide insights into the electronic properties, molecular orbitals, and vibrational spectra. Such analysis aids in understanding the molecular-orbital interactions and structural features of the compound (N. Shanmugapriya et al., 2022).
Chemical Reactions and Properties
Thiazole derivatives participate in a variety of chemical reactions, reflecting their rich chemistry and utility in synthetic applications. Their reactivity can be tailored through substitution at various positions on the thiazole ring, enabling the synthesis of a wide range of heterocyclic compounds. For example, the reactivity of thiazole derivatives towards electron-deficient alkynes has been exploited to produce polyfunctionalized pyrrole and thiophene derivatives in high yields, showcasing the versatility of these compounds in constructing complex molecular architectures (Ying Cheng, Jiang Peng, Jiaqi Li, 2010).
Aplicaciones Científicas De Investigación
Catalytic Applications
The research into similar compounds, such as those involving thiazole and pyrrolidine moieties, has shown significant catalytic potential. For example, scandium, yttrium, and lanthanum benzyl and alkynyl complexes with related ligands have been synthesized and characterized. These complexes demonstrated Z-selective catalytic linear dimerization of phenylacetylenes, with certain yttrium and lanthanum systems being particularly effective catalysts. This suggests potential catalytic applications for compounds like 2-(1-pyrrolidinyl)-5-(2,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one in similar reactions (Ge, Meetsma, & Hessen, 2009).
Fluorescence and Electrochromism
Thiazolothiazole fluorophores, closely related to the chemical structure of interest, exhibit strong blue fluorescence with high quantum yields. These materials, including their derivatives, show distinctive and reversible electrochromism, making them attractive for multifunctional optoelectronic applications. This highlights the potential for this compound to be used in developing new fluorescent materials or sensors (Woodward et al., 2017).
Antimicrobial and Antioxidant Properties
Compounds with a thiazole core have been synthesized for their potential biological activities. Novel benzothiazole containing 4H-pyrimido[2,1-b]benzothiazoles derivatives were developed through a microwave-assisted synthesis, displaying significant antibacterial, antioxidant, and antitubercular activities. This suggests that this compound could have similar properties and applications in medical research or drug development (Bhoi, Borad, Pithawala, & Patel, 2016).
Antioxidant Activity Evaluation
Another research avenue is the evaluation of antioxidant activities of thiazolo pyridines. Synthesis and structural modifications of thiazolo pyridines have been undertaken to explore their capacity to scavenge free radicals. This indicates a potential application of this compound in antioxidant studies or as a base for developing antioxidant agents (Chaban et al., 2013).
Orthogonal Synthesis Applications
Research into orthogonal synthesis methods utilizing imidazo[1,5-a]pyridine carbene-derived zwitterions with electron-deficient alkynes to produce polyfunctionalized pyrroles and thiophenes underscores the synthetic versatility of compounds with similar structural frameworks. This suggests a potential application for this compound in complex molecule synthesis or material science (Cheng, Peng, & Li, 2010).
Propiedades
IUPAC Name |
(5Z)-2-pyrrolidin-1-yl-5-[(2,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-21-12-10-14(23-3)13(22-2)8-11(12)9-15-16(20)18-17(24-15)19-6-4-5-7-19/h8-10H,4-7H2,1-3H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUVFOFFDTLIA-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)N=C(S2)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N3CCCC3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(2-furoyl)-1-piperazinyl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5516681.png)
![N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)

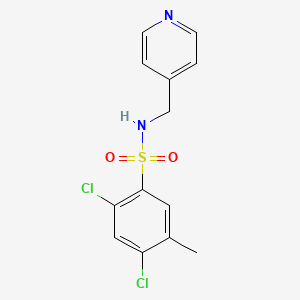
![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
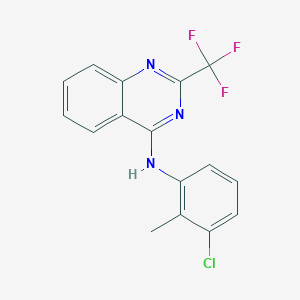
![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B5516728.png)
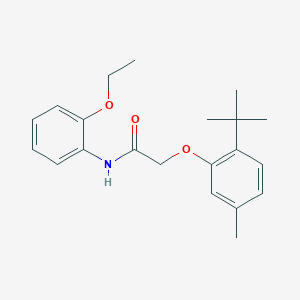
![4-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5516746.png)
![ethyl 4-{[(4-ethoxyphenyl)amino]carbonothioyl}piperazine-1-carboxylate](/img/structure/B5516763.png)
